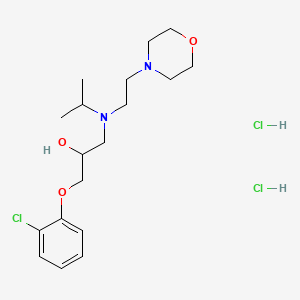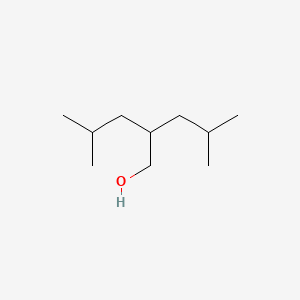![molecular formula C17H32NO4- B14715456 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane CAS No. 21291-44-1](/img/structure/B14715456.png)
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is a chemical compound with a complex structureThe compound’s molecular formula is C17H33NO4, and it has a molecular weight of 315.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
- **5-Oxidanidyl-5-oxidanylidenenorvalylarginine
Uniqueness
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is unique due to its specific structure and propertiesIts distinct molecular arrangement allows for unique interactions with other molecules, making it valuable in various research and industrial contexts .
Properties
CAS No. |
21291-44-1 |
|---|---|
Molecular Formula |
C17H32NO4- |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4S)-4-amino-5-dodecan-5-yloxy-5-oxopentanoate |
InChI |
InChI=1S/C17H33NO4/c1-3-5-7-8-9-11-14(10-6-4-2)22-17(21)15(18)12-13-16(19)20/h14-15H,3-13,18H2,1-2H3,(H,19,20)/p-1/t14?,15-/m0/s1 |
InChI Key |
JUEQYKZCQFWFPL-LOACHALJSA-M |
Isomeric SMILES |
CCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
Canonical SMILES |
CCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




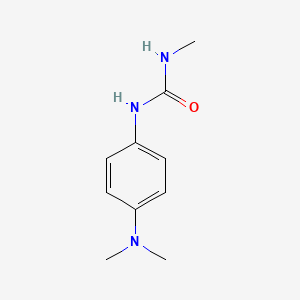
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

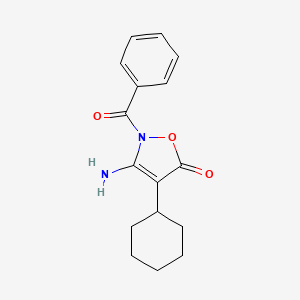
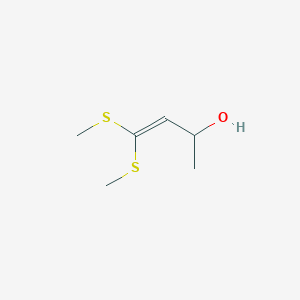



![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
